molecular formula C7H5ClFNO2 B1529392 3-Amino-5-chloro-2-fluorobenzoic acid CAS No. 1339070-81-3

3-Amino-5-chloro-2-fluorobenzoic acid

Cat. No. B1529392
M. Wt: 189.57 g/mol
InChI Key: FNLVVZVIPNSULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-5-chloro-2-fluorobenzoic acid” is a compound that is part of the benzoic acid family . It has a molecular weight of 189.57 . It is a solid substance and is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of “3-Amino-5-chloro-2-fluorobenzoic acid” is C7H5ClFNO2 . The InChI key for this compound is not available in the search results.


Physical And Chemical Properties Analysis

“3-Amino-5-chloro-2-fluorobenzoic acid” has a molecular weight of 189.572 . It has a density of 1.6±0.1 g/cm3 , and a boiling point of 356.7±42.0 °C at 760 mmHg . The melting point is not available . The flash point is 169.6±27.9 °C .

Scientific Research Applications

Fluorescence Studies and Detection

3-Amino-5-chloro-2-fluorobenzoic acid, due to its structural properties, may be involved in fluorescence studies and detection. For instance, similar compounds, such as those derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, have been used for the fluorometric determination of secondary amino acids, showcasing enhanced reactivity and fluorescence yield (Imai & Watanabe, 1981). This suggests that derivatives of 3-amino-5-chloro-2-fluorobenzoic acid could potentially be applied in similar fluorescence-based assays for the sensitive detection of various biomolecules.

Synthesis of Heterocyclic Compounds

Compounds related to 3-amino-5-chloro-2-fluorobenzoic acid have been utilized as building blocks in the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been described as a multireactive starting material in heterocyclic oriented synthesis, leading to the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013). This indicates the potential of 3-amino-5-chloro-2-fluorobenzoic acid in contributing to the synthesis of novel heterocyclic compounds with therapeutic properties.

Development of Fluorescent Sensors

Derivatives of amino and fluorobenzoic acids have been utilized in the development of fluorescent sensors for metal ions. A study showed that an o-aminophenol-based fluorogenic chemosensor exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the utility of such compounds in the development of sensitive bio-imaging probes (Ye et al., 2014). Given the structural similarity, 3-amino-5-chloro-2-fluorobenzoic acid could be explored for similar applications in detecting and imaging specific ions or molecules within biological systems.

Antitumor and Antibacterial Agents

Compounds structurally related to 3-amino-5-chloro-2-fluorobenzoic acid have been investigated for their potential anticancer and antibacterial properties. For instance, a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from amino and fluorobenzoic acids showed in vitro anticancer activity (Bhat et al., 2004). Additionally, new fluorine-containing thiadiazolotriazinones synthesized from fluorobenzoic acids demonstrated promising antibacterial activities (Holla et al., 2003). This highlights the potential of 3-amino-5-chloro-2-fluorobenzoic acid and its derivatives in the development of new pharmaceutical compounds with antitumor and antibacterial effects.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLVVZVIPNSULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-fluorobenzoic acid

CAS RN

1339070-81-3
Record name 3-amino-5-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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